REACTION_CXSMILES
|
Br[CH2:2][CH2:3][F:4].[OH:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH:9]=[O:10].C([O-])([O-])=O.[K+].[K+]>CC(=O)CC>[F:4][CH2:3][CH2:2][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH:9]=[O:10] |f:2.3.4|
|
Name
|
|
Quantity
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4.575 g
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Type
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reactant
|
Smiles
|
BrCCF
|
Name
|
|
Quantity
|
4.103 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
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7.05 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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CC(CC)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrate
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Type
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CUSTOM
|
Details
|
partition between 100 mL of water and 100 mL of dichloromethane
|
Type
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CUSTOM
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Details
|
Separate the layers
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Type
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EXTRACTION
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Details
|
extract the aqueous layer with dichloromethane (2×75 mL)
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Type
|
WASH
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Details
|
Combine the organic layers and wash sequentially with brine (2×150 mL), 1 M NaOH (2×100 mL), NaHCO3 (saturated, 100 mL), and brine (150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
FCCOC=1C=C(C=O)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |